Product packaging for 3-(3,4-Dichlorophenoxy)piperidine(Cat. No.:CAS No. 946714-37-0)

3-(3,4-Dichlorophenoxy)piperidine

Cat. No.: B1389926
CAS No.: 946714-37-0
M. Wt: 246.13 g/mol
InChI Key: AAUULHFULVCBOO-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Scaffolds in Chemical Biology

Piperidine, a six-membered heterocyclic amine, is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. arizona.edunih.gov Its significance in chemical biology and medicinal chemistry stems from its ability to serve as a versatile scaffold, offering a three-dimensional framework that can be readily functionalized. arizona.edursc.org This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for optimizing drug-like characteristics. pharmaceutical-business-review.com The introduction of chiral piperidine scaffolds can further enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing toxicity. thieme-connect.com

The piperidine ring is a key component in numerous FDA-approved drugs, including blockbuster pharmaceuticals, highlighting its importance in the development of successful therapeutic agents. arizona.edupharmaceutical-business-review.com These compounds span a wide range of therapeutic areas, acting as central nervous system modulators, anticoagulants, antihistamines, and analgesics. arizona.edu The ability of the piperidine nucleus to interact with various biological targets makes it a privileged scaffold in the design of novel drugs. nih.gov

Overview of Dichlorophenoxy Moieties in Bioactive Compounds

The dichlorophenoxy moiety is another important structural feature found in a variety of bioactive compounds. Its presence can significantly influence a molecule's biological activity. For instance, compounds bearing a dichlorophenoxy group have been investigated for their potential in targeting neurological disorders. chemimpex.com The substitution pattern of the chlorine atoms on the phenoxy ring is critical for determining the compound's pharmacological profile.

Rationale for Investigating 3-(3,4-Dichlorophenoxy)piperidine and Related Derivatives

The combination of a piperidine scaffold with a 3,4-dichlorophenoxy moiety in the form of this compound presents a compelling case for investigation. This specific substitution pattern is of interest for its potential to create novel therapeutic agents. The piperidine ring provides a proven structural backbone with favorable pharmacokinetic properties, while the 3,4-dichlorophenoxy group can confer specific biological activities. thieme-connect.comchemimpex.com

The exploration of this compound and its derivatives is driven by the need for new chemical entities with improved efficacy and selectivity for various biological targets. Structure-activity relationship (SAR) studies of related piperidine derivatives have demonstrated that modifications to the phenoxy ring and the piperidine nitrogen can lead to significant changes in biological activity. nih.gov For example, research on other substituted piperidines has shown that the position and nature of substituents on the phenoxy ring, as well as the functionalization of the piperidine nitrogen, are key determinants of their inhibitory and antibacterial activities. nih.gov

The synthesis and biological evaluation of analogs of this compound are crucial for understanding its mechanism of action and identifying lead compounds for further development. The unique three-dimensional structure of this compound allows for specific interactions with biological systems, making it a valuable tool in medicinal chemistry research. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl2NO B1389926 3-(3,4-Dichlorophenoxy)piperidine CAS No. 946714-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUULHFULVCBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663029
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-37-0
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,4 Dichlorophenoxy Piperidine and Analogues

Established Reaction Pathways for Piperidine (B6355638) Ring Formation

The construction of the piperidine scaffold is a cornerstone of synthetic organic chemistry, owing to its prevalence in natural products and medicinal agents. digitellinc.com A variety of methods have been developed to synthesize this heterocyclic system, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, typically involving a substrate that contains both a nitrogen source (often an amine) and a reactive site for ring closure. nih.gov This approach leads to the formation of a new carbon-nitrogen bond. nih.gov

Reductive cyclization of intermediates like keto-azides is one such method. For instance, a conjugated keto-azide can be prepared via a Wittig-olefination and then subjected to intramolecular reductive cyclization to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another approach involves the cyclization of amino alcohols. The use of thionyl chloride for the chlorination of amino alcohols facilitates a one-pot synthesis of cyclic amines, avoiding the need for traditional protection and deprotection steps. organic-chemistry.org

Radical-Mediated Amine Cyclization

Radical cyclizations offer a distinct pathway to piperidine derivatives. These reactions often proceed under mild conditions and exhibit unique selectivity. One notable method involves the enantioselective δ-C-H cyanation of acyclic amines. nih.gov This is achieved by intercepting an N-centered radical relay with a chiral copper catalyst, leading to the formation of enantioenriched δ-amino nitriles which can then be converted to chiral piperidines. nih.gov

Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been developed for the synthesis of piperidines. nih.govdntb.gov.ua This method, however, can sometimes lead to the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen-atom transfer process. nih.govdntb.gov.ua Furthermore, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a novel route to 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane. organic-chemistry.org

Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of piperidines, enabling efficient and selective ring formation. nih.gov Various metals, including gold, palladium, rhodium, and copper, have been employed to catalyze intramolecular cyclizations.

Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts, particularly with novel pyridine-oxazoline ligands, have been used to achieve enantioselective versions of this reaction. nih.gov Rhodium catalysts have been shown to be effective in the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, yielding 3-arylpiperidines with high diastereomeric excess for certain substitution patterns. organic-chemistry.org

Copper-catalyzed intramolecular C-H amination of N-fluoride amides presents another route to piperidines. acs.org Mechanistic studies suggest a Cu(I)/Cu(II) catalytic cycle for this transformation. acs.org

Knoevenagel Condensation in Related Syntheses

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that utilizes a weak base, such as piperidine, to condense an aldehyde or ketone with an active methylene (B1212753) compound. jk-sci.comjst.go.jp This reaction is instrumental in synthesizing α,β-unsaturated dicarbonyl compounds and related structures. jk-sci.com While not directly forming the piperidine ring in the case of 3-(3,4-Dichlorophenoxy)piperidine, it is a key reaction in the synthesis of various heterocyclic compounds and can be used to prepare precursors for cyclization. researchgate.netmdpi.comresearchgate.net For instance, the condensation can be used to create complex intermediates that are then subjected to further reactions, including cyclization, to form piperidine-containing structures.

Strategies for Incorporating the Dichlorophenoxy Moiety

The introduction of the 3,4-dichlorophenoxy group is a critical step in the synthesis of the target compound. This is typically achieved through a phenol (B47542) coupling reaction.

Phenol Coupling Reactions

The formation of the diaryl ether linkage is a common transformation in the synthesis of a wide range of biologically active molecules. nih.gov In the context of this compound, this involves the coupling of a piperidine derivative with a 3,4-dichlorophenol.

One established method for such couplings is the Mitsunobu reaction. For example, tert-butyl 3-hydroxy-1-piperidinecarboxylate can be reacted with 4-chlorophenol (B41353) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate to form the corresponding ether. chemicalbook.com Subsequent deprotection of the BOC group yields the desired 3-(4-chlorophenoxy)piperidine. chemicalbook.com A similar strategy can be envisioned for the synthesis of the 3,4-dichloro analogue.

Copper-catalyzed O-arylation of phenols with aryl halides, a modification of the classic Ullmann reaction, provides another powerful method for forming diaryl ethers under milder conditions. nih.gov The use of ligands such as picolinic acid allows for the coupling of a variety of functionalized phenols and aryl halides, including those that are sterically hindered or contain heteroatoms. nih.gov This method could be applied to couple a suitable piperidine precursor with a 3,4-dihalo-substituted aromatic compound.

A general synthetic strategy might involve the initial formation of a protected 3-hydroxypiperidine, which is then coupled with 3,4-dichlorophenol. The protecting group is subsequently removed to yield the final product. For instance, tert-butyl this compound-1-carboxylate can be treated with hydrogen chloride in ethyl acetate (B1210297) to afford 4-(3,4-dichlorophenoxy)piperidine. chemicalbook.com

Alkylation and Arylation Methods

The generation of analogues of this compound often involves the modification of the piperidine ring or its substituents through alkylation and arylation reactions. These methods allow for the introduction of a wide variety of functional groups, enabling the exploration of the chemical space around the core scaffold.

Alkylation at the piperidine nitrogen is a common strategy to introduce diversity. For instance, in the synthesis of related piperidine-2,6-dione analogues, the nitrogen atom can be readily alkylated to furnish a series of N-alkyl derivatives. nih.gov An improved synthesis for compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione was developed, which could be adapted for creating various homologues. nih.gov This involved the alkylation of the parent compound to yield a series of 1-alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones. nih.gov Such reactions typically proceed under standard conditions using an appropriate alkyl halide and a base.

Furthermore, modifications at the 3-position of the piperidine ring can be achieved. For a series of 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, an improved synthesis was described that could be adapted to prepare various homologues. nih.gov This highlights the feasibility of introducing different alkyl chains at the C3 position to study their impact on biological activity. nih.gov

More advanced and less conventional methods, such as photoinduced reactions, have also been developed for the alkylation and arylation of nitrogen-containing heterocycles. rsc.org A light-induced method has been shown to be effective for the synthesis of azauracils, demonstrating the potential for novel synthetic strategies that could be applied to piperidine systems. rsc.org This particular reaction can even be powered by sunlight, offering a greener alternative to traditional methods. rsc.org

The following table summarizes representative alkylation reactions for piperidine analogues.

Parent CompoundReagentProduct ClassReference
3-Ethyl-3-(4-pyridyl)piperidine-2,6-dioneAlkyl Halide1-Alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones nih.gov
3-(4-Pyridyl)piperidine-2,6-dioneAlkyl Halide3-Alkyl-3-(4-pyridyl)-piperidine-2,6-diones nih.gov
1,2,4-Triazine-3,5(2H,4H)-dioneHydrazine (Photoinduced)Alkylated/Arylated Azauracils rsc.org

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of piperidine derivatives can be critical for their biological function. google.com Therefore, the development of stereoselective synthetic routes to access individual enantiomers of this compound is of significant importance.

Several strategies have been employed for the stereoselective synthesis of substituted piperidines. One approach involves the use of chiral starting materials or chiral auxiliaries to direct the formation of the desired stereoisomer. For example, (3S)-3-(tert-butoxycarbonylamino)-piperidine is a valuable building block for the synthesis of Tie-2-kinase inhibitors, while its antipode, (3R)-3-(tert-butoxycarbonylamino)-piperidine, is used to produce dipeptidyl peptidase IV (DPP-4) inhibitors. google.com This underscores the importance of accessing enantiomerically pure piperidine derivatives.

A diastereoselective synthesis of trans-3,4-disubstituted piperidines has been described, which could be adapted for the synthesis of paroxetine (B1678475) analogues. researchgate.net This methodology has been successfully applied to the synthesis of the antidepressant paroxetine. researchgate.net Another approach involves the enantioselective hydrolysis of racemic esters using microbial lipases to yield enantiomerically enriched products. researchgate.net

A thesis by Adriaenssens describes the production of a stereodiverse library of 2-substituted piperidines using a solid-phase synthesis approach. gla.ac.uk This method utilized novel chiral titanium alkylidene reagents for the alkylidenation of resin-bound esters. gla.ac.uk The resulting amino ketones were then cyclized and reduced diastereoselectively to give enantiomerically-enriched 2-substituted piperidines. gla.ac.uk By simply switching the enantiomer of the chiral protecting group, either enantiomer of the desired piperidine could be selectively produced. gla.ac.uk

Key features of stereoselective synthesis methods for piperidine derivatives are outlined in the table below.

MethodKey FeatureTargetReference
Chiral Building BlocksUse of enantiomerically pure starting materials like (3S)- or (3R)-3-(tert-butoxycarbonylamino)-piperidine.Enantiopure substituted piperidines. google.com
Diastereoselective SynthesisConstruction of a trans-3,4-disubstituted piperidine moiety from a 4-aryl-1,4-dihydropyridine precursor.trans-3,4-disubstituted piperidines. researchgate.net
Enzymatic ResolutionEnantioselective hydrolysis of a racemic piperidinone ester using microbial lipases.Enantiomerically pure trans-3,4-disubstituted 2-piperidinones. researchgate.net
Solid-Phase Chiral AuxiliaryUse of a chiral phenylethylamine protecting group on a solid support to direct stereochemistry.Enantiomerically-enriched 2-substituted piperidines. gla.ac.uk

Parallel Synthesis Techniques for Derivative Libraries

To efficiently explore the structure-activity relationships of this compound, the generation of derivative libraries using parallel synthesis techniques is a powerful strategy. nih.gov These techniques allow for the rapid synthesis of a large number of compounds in a systematic manner. uniroma1.itresearchgate.net

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and is frequently used to prepare large libraries of small heterocyclic molecules. mdpi.com This method involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away. gla.ac.uk

The "split-and-mix" strategy, developed by Furka, allows for the synthesis of a vast number of compounds with relatively few reaction steps. uniroma1.it In this approach, resin beads are divided into portions, each undergoing a different reaction, and then recombined. This process is repeated for several cycles to generate a large library of compounds.

Modern parallel synthesis is often performed in multiwell plates, which allows for the convenient synthesis of hundreds of compounds simultaneously. researchgate.net This format is also compatible with high-throughput screening, as the compounds can be directly assayed in the same plates. researchgate.net The identity of each compound is known based on its position in the plate, which facilitates the establishment of structure-activity relationships. researchgate.net

Based on known structures of ligands for a particular target, a pharmacophore can be proposed and used to guide the design of a focused piperidine library. nih.gov This was successfully applied in the design and parallel synthesis of piperidine libraries targeting the nociceptin (B549756) (N/OFQ) receptor, which yielded potent agonists and antagonists. nih.gov

The table below highlights key aspects of parallel synthesis techniques for generating derivative libraries.

TechniqueDescriptionAdvantageReference
Solid-Phase Organic Synthesis (SPOS)Synthesis of molecules on a solid support (resin).Simplified purification and potential for automation. gla.ac.ukmdpi.com
Split-and-Mix SynthesisResin beads are split for different reactions and then mixed.Allows for the creation of very large compound libraries. uniroma1.it
Multiwell Plate SynthesisParallel synthesis is carried out in spatially addressed arrays like 96-well plates.High-throughput synthesis and compatibility with automated screening. researchgate.net
Pharmacophore-Guided DesignA pharmacophore model is used to design a focused library of compounds.Increases the probability of finding active compounds. nih.gov

Structure Activity Relationship Sar Studies of 3 3,4 Dichlorophenoxy Piperidine Derivatives

Conformational Analysis and Ligand-Receptor Fit

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For 3-phenoxypiperidine (B126653) derivatives, the conformation of the piperidine (B6355638) ring and the orientation of the phenoxy substituent are key determinants of their binding affinity and activity.

The piperidine ring typically adopts a stable chair conformation. In this conformation, substituents at the 3-position can be oriented either axially (pointing up or down, parallel to the ring's axis) or equatorially (pointing out from the side of the ring). Computational studies and experimental data on related 3-substituted piperidines suggest that the preference for an axial or equatorial conformation is influenced by a variety of factors, including steric hindrance and electrostatic interactions. For instance, in 3-halopiperidinium cations, the axial conformation is often favored due to favorable electrostatic interactions between the halogen and the protonated nitrogen. nih.gov

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 3-phenoxypiperidine derivatives is highly sensitive to the nature and position of substituents on both the phenoxy ring and the piperidine nitrogen.

Phenoxy Ring Substituents: The 3,4-dichloro substitution pattern on the phenoxy ring is a critical feature. Halogen atoms, being electron-withdrawing, significantly influence the electronic properties of the phenoxy ring. Structure-activity relationship studies on related monoamine reuptake inhibitors have shown that the nature of the aromatic substituent has a significant influence on the activity and selectivity of the compounds. researchgate.net For norepinephrine (B1679862) reuptake inhibitors, electron-withdrawing groups on the aromatic ring are often beneficial for potency. The position of these substituents is also crucial. For example, in a series of related compounds, moving a substituent around the aromatic ring can lead to significant changes in biological activity.

Piperidine Nitrogen Substituents: The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological profile. In many series of piperidine-based monoamine reuptake inhibitors, an unsubstituted nitrogen (NH) or a small alkyl group like methyl is optimal for high affinity at the norepinephrine transporter. Larger or more complex substituents on the nitrogen can decrease NET potency or introduce activity at other receptors.

The following table summarizes the structure-activity relationships for a series of 3-phenoxypiperidine analogs, highlighting the importance of the substituents on the phenoxy ring and the piperidine nitrogen for norepinephrine reuptake inhibition.

R1 (Phenoxy Ring)R2 (Piperidine Nitrogen)NET Inhibition (IC50, nM)
HH25
2-CH3H1.8
3-CH3H10
4-CH3H11
2-OCH3H0.9
3-OCH3H12
4-OCH3H31
2-ClH2.1
3-ClH10
4-ClH13
3,4-Cl2 H 1.3
2-CH3CH31.6

This table presents representative data from studies on 3-phenoxypiperidine analogs to illustrate SAR trends. The IC50 values are indicative and may vary between different studies.

Stereochemical Impact on Pharmacological Profile

The carbon atom at the 3-position of the piperidine ring in 3-(3,4-Dichlorophenoxy)piperidine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3,4-Dichlorophenoxy)piperidine and (S)-3-(3,4-Dichlorophenoxy)piperidine. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets like the norepinephrine transporter.

Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer is often significantly more potent or has a different pharmacological profile than the other. For many monoamine reuptake inhibitors, the biological activity resides predominantly in one of the enantiomers. For example, studies on chiral phenylethylamine derivatives have shown that monoamine transporters can exhibit stereoselective uptake. nih.gov In the case of 3-phenoxypiperidine-based norepinephrine reuptake inhibitors, the (S)-enantiomer is generally reported to be the more potent one. This suggests that the spatial orientation of the dichlorophenoxy group and the piperidine nitrogen in the (S)-configuration allows for a more optimal interaction with the binding site of the norepinephrine transporter compared to the (R)-enantiomer.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model describes the essential steric and electronic features of a series of molecules that are necessary for their biological activity. For the 3-phenoxypiperidine class of norepinephrine reuptake inhibitors, several key pharmacophoric elements have been identified through extensive SAR studies and computational modeling. nih.govnih.govresearchgate.net

The essential features for potent norepinephrine reuptake inhibition are generally considered to be:

A protonatable amine: The piperidine nitrogen, which is protonated at physiological pH, is crucial for activity. It is believed to form a key ionic interaction with a negatively charged amino acid residue, such as aspartate, in the binding site of the norepinephrine transporter.

An aromatic ring: The 3,4-dichlorophenyl group serves as a key hydrophobic and aromatic feature. It likely engages in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine within the transporter's binding pocket.

An ether oxygen atom: The oxygen atom of the phenoxy ether linkage can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a donor group in the receptor.

A specific spatial relationship: The relative orientation and distance between the protonatable amine and the aromatic ring are critical. The piperidine ring acts as a scaffold that holds these two key features in a specific three-dimensional arrangement required for optimal binding.

A typical pharmacophore model for this class of compounds would include a positively ionizable feature, an aromatic ring feature, and a hydrogen bond acceptor feature, all with defined spatial relationships to one another.

An examination of the preclinical pharmacokinetic and metabolic profile of this compound reveals key insights into its biotransformation and disposition within biological systems. While specific data for this exact compound is limited in publicly available literature, general principles derived from related piperidine and phenoxy analogues provide a foundational understanding of its likely metabolic fate and pharmacokinetic characteristics.

Computational Chemistry and Molecular Modeling for 3 3,4 Dichlorophenoxy Piperidine Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3,4-dichlorophenoxy)piperidine, docking simulations are employed to identify potential protein targets and to elucidate the specific binding mode of the compound within the active site of a receptor. This information is crucial for understanding the structural basis of its potential biological activity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific docking studies on this compound are not widely published, research on analogous structures provides significant insights. For instance, docking studies on piperidine (B6355638) and piperazine (B1678402) derivatives of dichloroacetate (B87207) have been used to predict their binding orientation within pyruvate (B1213749) dehydrogenase kinases (PDKs), identifying key interactions that inform their potential as anticancer agents. niscpr.res.in Similarly, molecular docking has been applied to other dichlorophenoxy-containing compounds to assess their interaction with enzymes like cyclooxygenase-2 (COX-2). mdpi.com These studies show that the dichlorophenoxy moiety can form critical interactions within enzyme active sites. For a compound like this compound, docking would help identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the piperidine ring, the ether linkage, the dichlorophenyl group, and the amino acid residues of a target protein.

Table 1: Example of Molecular Docking Application for Analogous Compounds

Compound Class Target Enzyme Key Finding from Docking Reference
Piperidine derivatives of Dichloroacetate Pyruvate Dehydrogenase Kinases (PDKs) Predicted binding energies and interaction modes guided the selection of compounds for synthesis. niscpr.res.in
2-(2,4-Dichlorophenoxy)-N-(...)-acetamides Cyclooxygenase-2 (COX-2) Compounds showed effective interaction with the active site, surpassing the parent 2,4-dichlorophenoxyacetic acid. mdpi.com
Piperazine Sulfonamide analogs α-Amylase Docking studies helped to understand the binding interactions of potent inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure of molecules. These calculations provide detailed information about the distribution of electrons, orbital energies, and molecular properties, which are fundamental to a molecule's reactivity and interactions. For this compound, DFT can be used to optimize its three-dimensional geometry, calculate its molecular electrostatic potential (MEP), and determine the energies of its frontier molecular orbitals (HOMO and LUMO).

DFT studies on substituted piperidines and related heterocyclic systems have demonstrated the utility of this approach. nih.govnih.gov For example, calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. jksus.org The MEP map reveals the electrophilic and nucleophilic sites on the molecule, highlighting regions prone to electrostatic interactions, such as the nitrogen atom of the piperidine ring and the chlorine atoms on the phenyl ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Quantum chemical studies on piperidine-derived radicals have used methods like G3B3 and G3(MP2)-RAD to investigate reaction mechanisms and hydrogen migration, showcasing the power of these calculations in understanding chemical transformations. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or by aligning a set of active molecules and extracting their common features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening. This allows for the rapid identification of new molecules that possess the required features and are therefore likely to be active at the target of interest.

For a compound like this compound, a pharmacophore model could be developed based on its known interactions with a specific receptor. For example, if it binds to a dopamine (B1211576) or serotonin (B10506) receptor, the model might include a basic nitrogen atom (as a positive ionizable feature), a hydrophobic region (the dichlorophenyl group), and potentially a hydrogen bond acceptor (the ether oxygen). A study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists successfully used this approach to hypothesize a pharmacophore model, which proved helpful for structural optimization. nih.gov This demonstrates how the technique can be applied to the broader class of piperidine-containing compounds to guide drug design.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic efficacy of a drug is not only dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models use a molecule's structure to estimate these crucial pharmacokinetic parameters. These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor ADME profiles.

For this compound, various computational models can predict properties such as:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding where the compound will travel in the body.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes is crucial for predicting the compound's half-life and potential drug-drug interactions.

Excretion: Properties like aqueous solubility and potential for renal clearance are estimated.

Drug-likeness rules, such as Lipinski's Rule of Five, are also commonly calculated. These rules provide a general guideline as to whether a compound possesses properties that would make it a likely orally active drug in humans.

Table 3: Illustrative In Silico ADME Predictions for a Small Molecule like this compound

ADME Property Predicted Parameter Illustrative Value Implication
Absorption Lipinski's Rule of Five 0 violations Good potential for oral bioavailability.
CLogP 3.8 Indicates good lipophilicity for membrane permeability.
Distribution Blood-Brain Barrier (BBB) Permeation CNS MPO Score > 4 Suggests potential to act on central nervous system targets.
Plasma Protein Binding > 90% High binding may limit the free concentration of the drug.
Metabolism CYP2D6 Inhibition Predicted Inhibitor Potential for drug-drug interactions with other CYP2D6 substrates.

| Excretion | Aqueous Solubility (LogS) | -4.5 | Moderate solubility. |

Molecular Dynamics Simulations of Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes in both the ligand and the protein upon binding and to assess the stability of the complex.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then tracks the trajectory of all atoms over a period of nanoseconds to microseconds.

The results of an MD simulation can reveal:

The stability of key hydrogen bonds and other interactions over time.

The flexibility of different regions of the protein and the ligand.

The role of water molecules in mediating the ligand-protein interaction.

In a study on a complex piperidine derivative, MD simulations were performed to understand the elements governing the inhibitory effect and the stability of the drug-receptor interaction under dynamic conditions. nih.gov Such simulations are crucial for validating docking results and gaining a more realistic understanding of the molecular recognition process.

Analytical Method Development for Research Characterization of 3 3,4 Dichlorophenoxy Piperidine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to determining the purity of 3-(3,4-Dichlorophenoxy)piperidine and quantifying it in various research samples. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for non-polar to moderately polar compounds like this compound. The method's development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. nih.govresearchgate.netptfarm.pl

For routine purity checks, a gradient elution is often employed to separate compounds with a range of polarities. The dichlorophenyl group provides a chromophore that allows for ultraviolet (UV) detection. ptfarm.pl However, as the piperidine (B6355638) moiety itself lacks a strong chromophore, pre-column derivatization with reagents like 4-toluenesulfonyl chloride or dansyl chloride can be used to enhance detection sensitivity, particularly for quantifying trace amounts. nih.govresearchgate.net Method validation would confirm parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netresearcher.life

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Typical Setting Purpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation. nih.govresearchgate.net
Mobile Phase A 0.1% Phosphoric Acid in Water Aqueous component of the mobile phase; acid improves peak shape. nih.gov
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute the compound from the column. nih.govresearchgate.net
Elution Gradient Allows for separation of impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns. nih.gov
Column Temp. 30 °C Ensures reproducible retention times. nih.govgoogle.com
Detection UV at ~230-280 nm Wavelength for detecting the dichlorophenyl aromatic system. google.comgoogle.com
Injection Vol. 10-20 µL Standard volume for analytical HPLC. google.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is invaluable for detecting and quantifying low levels of this compound in complex matrices and for identifying unknown impurities. researchgate.net

Development of an LC-MS/MS method typically utilizes an electrospray ionization (ESI) source, which is well-suited for ionizing molecules containing basic nitrogen atoms, like the piperidine ring. youtube.comnih.gov Analysis is commonly performed in positive ion mode, monitoring the protonated molecule [M+H]⁺. For quantification, the Multiple Reaction Monitoring (MRM) mode is employed, where a specific precursor ion (e.g., the molecular ion) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.netyoutube.com This process provides exceptional specificity and reduces background noise. youtube.com The development would involve optimizing both the chromatographic conditions to separate the analyte from matrix interferences and the mass spectrometer parameters (e.g., collision energy) to achieve the most stable and intense signal. youtube.comyoutube.com

Table 2: Proposed LC-MS/MS Method Parameters

Parameter Typical Setting Purpose
LC System UHPLC/HPLC Provides chromatographic separation prior to MS detection. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the basic piperidine nitrogen. nih.govrhhz.net
MS Analyzer Triple Quadrupole (QqQ) Enables MRM for high-sensitivity quantification. researchgate.net
Precursor Ion [M+H]⁺ m/z 246/248 The protonated molecular ion of the target compound (accounting for chlorine isotopes).
Product Ion(s) To be determined empirically Characteristic fragments used for confirmation and quantification in MRM mode. researchgate.net
Collision Gas Nitrogen or Argon Used to induce fragmentation in the collision cell. nih.gov
Mobile Phase Acetonitrile/Water with Formic Acid or Ammonium Formate Volatile buffers compatible with MS detection. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are used to determine the molecular structure of a synthesized compound, confirming that the desired chemical transformation has occurred and that the product is the correct isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.orgrsc.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the piperidine ring. chemicalbook.com The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.8-7.5 ppm). The protons on the piperidine ring would appear more upfield, with the proton at the C3 position (bearing the ether linkage) being shifted downfield relative to other piperidine protons due to the electronegative oxygen atom. researchgate.net Similarly, the ¹³C NMR spectrum provides the number of unique carbon atoms and their respective chemical environments. rsc.orgspectrabase.com The purity of a sample can also be assessed by NMR, often by comparing the integration of the compound's signals to those of a known internal standard. chemimpex.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton(s) Predicted δ (ppm) Multiplicity Notes
Aromatic-H 6.8 - 7.5 m Three distinct signals expected for the ABC aromatic system.
Piperidine-H (C3) 4.0 - 4.5 m Proton attached to the carbon with the ether linkage, shifted downfield.
Piperidine-H (C2, C6) 2.8 - 3.4 m Protons adjacent to the nitrogen atom.
Piperidine-H (C4, C5) 1.5 - 2.2 m Remaining piperidine ring protons.
NH 1.5 - 2.5 br s Signal for the amine proton, often broad and may exchange with D₂O.

Note: Predicted values are based on general principles and data for analogous structures. researchgate.netchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon(s) Predicted δ (ppm) Notes
Aromatic C-O 155 - 160 Carbon attached to the ether oxygen.
Aromatic C-Cl 125 - 135 Carbons attached to chlorine atoms.
Aromatic C-H 115 - 130 Aromatic carbons bonded to hydrogen.
Piperidine C-O (C3) 70 - 80 Carbon bearing the phenoxy group.
Piperidine C-N (C2, C6) 45 - 55 Carbons adjacent to the nitrogen.
Piperidine C (C4, C5) 20 - 35 Remaining piperidine ring carbons.

Note: Predicted values are based on general principles and data for analogous structures. researchgate.netspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

In a typical mass spectrum using a soft ionization technique like ESI, the compound would be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 246.0, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). miamioh.edu Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to produce a fragmentation pattern that is characteristic of the molecule's structure. nih.govscielo.br Likely fragmentation pathways for this compound would include cleavage of the ether bond and fragmentation of the piperidine ring. miamioh.eduscielo.br

Table 5: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

m/z (approx.) Proposed Fragment Fragmentation Pathway
246/248 [M+H]⁺ Precursor Ion (Protonated Molecule)
161/163 [Cl₂C₆H₃O]⁺ Cleavage of the C-O ether bond (loss of piperidine).
86 [C₅H₁₂N]⁺ Protonated piperidine from cleavage of the C-O ether bond.
84 [C₅H₁₀N]⁺ Loss of H₂ from the piperidine ring fragment. miamioh.edu

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Exploration of Therapeutic Potential and Mechanisms in Preclinical Models for 3 3,4 Dichlorophenoxy Piperidine Analogues

Antinociceptive and Sedative Effects

The potential for piperidine (B6355638) derivatives to alleviate pain has been a significant area of research. Studies on various analogues have demonstrated their antinociceptive properties in established animal models of pain.

For instance, a series of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines has been identified as a novel class of µ-opioid receptor antagonists. nih.gov These compounds have shown high affinity for cloned human µ-opioid receptors and potent antagonist activity in vitro. nih.gov Another study on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues led to the discovery of a potent, peripherally selective opioid antagonist, LY246736. This compound exhibits high affinity for µ-opioid receptors and acts as a potent antagonist, with a distribution that is over 200-fold selective for peripheral receptors. nih.gov

In the acetic acid-induced writhing test, a model for visceral pain, certain thiazole-piperazine derivatives demonstrated significant antinociceptive effects. nih.gov This test is considered a non-selective model where various classes of drugs, including opioids and NSAIDs, can show activity by reducing the frequency of writhing. nih.gov The effectiveness of these compounds suggests their potential to manage peripheral pain. nih.gov Furthermore, some of these derivatives were also active in the hot plate and tail-clip tests, which are indicative of centrally mediated analgesia, suggesting that their mechanisms may involve supraspinal pathways. nih.gov The antinociceptive effects of some of these compounds were reversed by naloxone, indicating an interaction with the opioidergic system. nih.gov

The sedative effects of these analogues are often evaluated alongside their antinociceptive properties. While specific data on the sedative effects of 3-(3,4-dichlorophenoxy)piperidine analogues is limited in the provided context, the interaction of some piperidine derivatives with the central nervous system suggests a potential for sedative properties, which would require further dedicated investigation.

Table 1: Antinociceptive Activity of Selected Piperidine Analogues

Compound Class Test Model Observed Effect Potential Mechanism
trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines In vitro binding assay High affinity for µ-opioid receptors, potent antagonist activity. nih.gov µ-opioid receptor antagonism. nih.gov
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., LY246736) In vitro and in vivo models Potent, peripherally selective µ-opioid antagonist. nih.gov Selective µ-opioid receptor antagonism in the periphery. nih.gov
Thiazole-piperazine derivatives Acetic acid-induced writhing, hot plate, tail-clip tests Significant antinociceptive activity. nih.gov Involvement of the opioidergic system. nih.gov

Antimycobacterial Activity Studies

In the search for new treatments for tuberculosis, a re-emerging global health threat, various chemical scaffolds are being explored. Analogues of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

One study focused on substituted urea (B33335) derivatives prepared by reacting 3,4-dichlorophenyl isocyanate with various amino acids and other molecules. nih.gov Several of these new compounds demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, achieving 80-89% growth inhibition at a concentration of 6.25 µM. nih.gov These findings suggest that derivatives of this series could be valuable lead compounds for the development of novel antimycobacterial drugs. nih.gov

Another area of investigation involves 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Among these, compounds with a long, lipophilic chain at the 5-position of the oxadiazole ring have shown antimycobacterial potential. sigmaaldrich.com This highlights the importance of lipophilicity in the design of effective antimycobacterial agents within this chemical class.

Antileishmanial Investigations

Leishmaniasis remains a significant public health problem, and the search for new, effective treatments is ongoing. Piperidine-containing compounds have emerged as a promising area of research in this field.

Studies have evaluated the antileishmanial effects of various piperidine derivatives. For example, a dillapiole (B1196416) derivative, dillapiole n-butyl ether (DBE), extracted from Piper aduncum leaves, has shown promising activity. researchgate.netscielo.br In vitro, DBE inhibited the growth of Leishmania amazonensis promastigotes with an IC50 of 1.6 µM after 72 hours of exposure. researchgate.netscielo.br It also significantly reduced the infection rate of amastigotes within macrophages. researchgate.netscielo.br

Furthermore, a series of symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds, some featuring a 4-piperidone (B1582916) ring, have been investigated for their antileishmanial activity. nih.gov One compound in this series, featuring an N-methyl-4-piperidone core, was identified as a particularly potent analogue and a potential lead for further development. nih.gov Additionally, newly synthesized biaryl piperidine derivatives have demonstrated significant inhibition of Leishmania donovani promastigotes. researchgate.net

The natural alkaloid piperine (B192125), which contains a piperidine moiety, has also been studied in combination with the antifungal drug amphotericin B. nih.gov A nanoformulation containing both compounds showed enhanced bioavailability and potent antileishmanial activity, with up to 96% inhibition of the Leishmania donovani parasite in a hamster model. nih.gov

Table 2: Antileishmanial Activity of Piperidine-Related Compounds

Compound/Derivative Leishmania Species In Vitro/In Vivo Key Findings
Dillapiole n-butyl ether (DBE) L. amazonensis In vitro IC50 of 1.6 µM against promastigotes; reduced amastigote infection rate. researchgate.netscielo.br
N-methyl-4-piperidone derivative Multiple species In vitro Potent and broad anti-kinetoplastid activity. nih.gov
Biaryl piperidine derivatives L. donovani In vitro Up to 92% inhibition of promastigotes after 48 hours. researchgate.net
Piperine (in combination with Amphotericin B) L. donovani In vivo (hamster model) Up to 96% parasite inhibition. nih.gov

Neuroprotective Mechanisms

The potential of piperidine analogues to protect neurons from damage is a growing area of interest, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD).

Piperine, an alkaloid containing a piperidine structure, has been shown to exert neuroprotective effects in a mouse model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov Treatment with piperine attenuated motor coordination deficits and cognitive impairment caused by MPTP. nih.gov Histological analysis revealed that piperine prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra, a key pathological feature of PD. nih.gov The proposed mechanisms for these protective effects include anti-inflammatory, antioxidant, and anti-apoptotic actions. nih.gov Specifically, piperine was found to reduce the activation of microglia, decrease the expression of the pro-inflammatory cytokine IL-1β, and mitigate oxidative stress. nih.gov

Other plant-derived compounds with neuroprotective properties have also been identified, and their mechanisms of action often involve modulating cellular pathways to prevent cell death. nih.gov While not direct analogues of this compound, the study of these compounds provides a broader context for understanding how natural and synthetic molecules can confer neuroprotection.

Potential in Neurological Disorder Models (e.g., Dopamine (B1211576) Transporter Modulation)

The dopamine transporter (DAT) is a critical protein involved in regulating dopamine levels in the brain and is a key target for drugs used to treat various neurological and psychiatric disorders. Several analogues of this compound have been synthesized and evaluated for their ability to bind to and inhibit the DAT.

A series of 3-carbomethoxy-4-(aryl-substituted)piperidines were found to be selective inhibitors of the human DAT. nih.gov Within this series, the cis-diastereomer was consistently more potent than the trans-diastereomer. The most potent compound identified was cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine, which also demonstrated the ability to suppress spontaneous and cocaine-induced stimulation in mice. nih.gov

In another study, piperidine analogues of GBR 12909, a known DAT inhibitor, were synthesized. One of these analogues, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, displayed subnanomolar affinity for the DAT (Ki = 0.7 nM) and good selectivity over the serotonin (B10506) transporter. uky.edu Furthermore, the investigation of chlorophenylpiperazine (B10847632) analogues revealed that some compounds in this class have a high affinity for the DAT. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand. nih.gov

Structure-activity relationship studies of piperidine-based monoamine transporter inhibitors have also identified compounds with varying selectivity profiles. utmb.edu Some analogues exhibit selectivity for the norepinephrine (B1679862) transporter (NET), while others are broad-spectrum inhibitors of DAT, NET, and the serotonin transporter (SERT). utmb.edu This range of activities makes these compounds valuable research tools for exploring the roles of different monoamine transporters in behavior and disease. utmb.edu

Table 3: Dopamine Transporter (DAT) Affinity of Piperidine Analogues

Compound Class/Analogue Key Structural Features DAT Affinity (Ki) Selectivity
cis-3-Carbomethoxy-4-(4'-chlorophenyl)piperidine cis-diastereomer, 4'-chloro substitution Potent inhibitor nih.gov Selective for DAT nih.gov
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine GBR 12909 analogue 0.7 nM uky.edu Good SERT/DAT selectivity uky.edu
1-(3-Chlorophenyl)-4-phenethylpiperazine Chlorophenylpiperazine analogue High affinity nih.gov Highly selective for DAT nih.gov

Modulation of Immune and Inflammatory Responses

The ability to modulate the immune system and inflammatory pathways is a key therapeutic goal for a wide range of diseases. Prostanoids, which are lipid mediators, play a complex role in inflammation, with their effects being either pro- or anti-inflammatory depending on the context. nih.gov

While direct evidence for the immunomodulatory effects of this compound analogues is not extensively detailed in the provided search results, the anti-inflammatory properties of some related compounds have been noted. For example, piperine has demonstrated anti-inflammatory effects in a mouse model of Parkinson's disease by reducing microglial activation and the expression of pro-inflammatory cytokines. nih.gov

In a different context, the antibiotic florfenicol (B1672845) has been shown to have anti-inflammatory effects in a rabbit model of endotoxemia. nih.gov When co-administered with pentoxifylline, a synergistic inhibitory effect on the pro-inflammatory cytokine IL-1β was observed. nih.gov This highlights the potential for combination therapies to modulate inflammatory responses.

The modulation of the immune response can also be seen in the context of T-lymphocyte function. Prostanoids can influence T-cell development, maturation, and function, thereby playing a pivotal role in antigen-specific inflammation. nih.gov

Antidiabetic Activity Investigations

The search for novel treatments for type 2 diabetes has led to the investigation of various chemical structures, including those containing a piperidine ring. The well-known antidiabetic drug alogliptin, a DPP-4 inhibitor, contains a piperidine moiety. nih.gov

Research into new piperidine derivatives has shown promise. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited significant inhibitory activity against the α-amylase enzyme in vitro, surpassing the effect of the standard drug acarbose. nih.gov Another compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, acts as a positive allosteric modulator of the GLP-1 receptor, which can help improve glucose handling. nih.gov

Hybrid molecules incorporating a piperidine or related heterocyclic ring have also been explored. A hybrid structure of sulfonamide-1,3,5-triazine-thiazole was found to have selective DPP-4 inhibition activity, leading to a blood glucose-lowering effect in diabetic rats. rsc.org This effect was dose-dependent and was associated with an improvement in insulin (B600854) levels. rsc.org

The natural alkaloid piperine has also been studied for its antidiabetic potential. In diabetic mice, the combination of piperine with metformin (B114582) resulted in a significantly greater reduction in blood glucose levels compared to metformin alone. nih.gov The mechanisms of action of various plant-derived antidiabetic compounds often involve targeting different metabolic pathways, such as regulating glucose metabolism, reducing cholesterol, and increasing insulin secretion. nih.gov

Table 4: Antidiabetic Activity of Piperidine-Containing Compounds

Compound/Derivative Target/Mechanism In Vitro/In Vivo Key Findings
4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine α-amylase inhibition In vitro 97.30% inhibition of α-amylase. nih.gov
(4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine GLP-1R positive allosteric modulator In vivo Improves glucose handling. nih.gov
Sulfonamide-1,3,5-triazine-thiazole hybrid DPP-4 inhibition In vivo (diabetic rats) Dose-dependent decrease in blood glucose and improvement in insulin levels. rsc.org
Piperine Potentiation of metformin effect In vivo (diabetic mice) Significantly greater blood glucose reduction when combined with metformin. nih.gov

Anticancer Potential (Mechanistic Studies)

Preclinical investigations into piperidine analogues have revealed their capacity to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway, a key cellular process that governs cell survival and death.

Detailed Research Findings:

Research on related piperidine derivatives indicates that they can influence the delicate balance of pro-apoptotic and anti-apoptotic proteins within cancer cells. nih.gov Specifically, these compounds have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov The resulting increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.gov This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm, a point of no return in the apoptotic cascade. nih.gov

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates a cascade of cysteine-aspartic proteases known as caspases. nih.gov Activated caspase-9, an initiator caspase, then activates effector caspases such as caspase-3. nih.gov Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. nih.gov

Furthermore, investigations into the broader class of piperidine-containing compounds suggest that their anticancer effects are not limited to a single mechanism. Studies have pointed towards the modulation of critical cell signaling pathways that are often dysregulated in cancer. Pathways such as the PI3K/Akt and NF-κB signaling cascades, which are pivotal for cell survival, proliferation, and inflammation, have been identified as potential targets for piperidine derivatives. nih.gov By inhibiting these pathways, such compounds can effectively cut off the survival signals that cancer cells rely on, thereby sensitizing them to apoptosis.

While direct evidence for this compound is limited, the collective data from its analogues provide a strong rationale for its potential as an anticancer agent. The dichlorinated phenyl ring and the piperidine moiety are structural features present in various bioactive molecules, and their combination in this specific scaffold warrants further investigation to fully elucidate its anticancer mechanisms.

Interactive Data Table: Mechanistic Effects of Piperidine Analogues on Cancer Cells

Compound ClassCancer Cell Line(s)Key Mechanistic FindingsReference
Piperidine DerivativesVariousInduction of apoptosis via intrinsic pathway nih.gov
Increased Bax/Bcl-2 ratio nih.gov
Cytochrome c release nih.gov
Activation of caspase-9 and caspase-3 nih.gov
Inhibition of PI3K/Akt signaling pathway nih.gov
Inhibition of NF-κB signaling pathway nih.gov

Future Research Directions for 3 3,4 Dichlorophenoxy Piperidine Studies

Development of Advanced and Efficient Synthetic Routes

The exploration of the therapeutic potential of 3-(3,4-Dichlorophenoxy)piperidine and its derivatives is contingent on the availability of efficient and versatile synthetic routes. While a classical synthesis for the related precursor, 1-benzyl-3-(3,4-dichlorophenoxy)piperidine, has been described, modern synthetic methodologies offer avenues for significant improvement in terms of yield, stereocontrol, and diversification. prepchem.com

Future research should focus on the development of novel synthetic strategies that allow for the facile introduction of a wide range of substituents on both the piperidine (B6355638) ring and the phenoxy moiety. This will be crucial for establishing a comprehensive structure-activity relationship (SAR).

Key areas for synthetic development include:

Asymmetric Synthesis: The development of stereoselective methods to access individual enantiomers of this compound is of paramount importance, as the biological activity of chiral compounds often resides in a single enantiomer.

Modern Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a more efficient and general route to a variety of N-aryl and N-alkyl piperidine derivatives.

Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization, particularly for reactions involving hazardous reagents or intermediates.

Combinatorial Chemistry: The development of a robust synthetic platform amenable to combinatorial approaches would enable the rapid generation of a library of derivatives for high-throughput screening.

A recent innovation in the synthesis of piperidines involves a two-stage process of biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. technologynetworks.com This method simplifies the construction of complex piperidines and could be a powerful tool for creating novel derivatives of this compound. technologynetworks.com

Synthetic Strategy Potential Advantages Key Considerations
Asymmetric Hydrogenation of Pyridine PrecursorsAccess to enantiomerically pure compounds.Catalyst selection and optimization.
Diastereoselective Lithiation/TrappingHigh stereocontrol for specific isomers. rsc.orgRequires careful control of reaction conditions. rsc.org
Gold-Catalyzed Oxidative Amination of AlkenesFormation of substituted piperidines in a single step. nih.govSubstrate scope and catalyst stability. nih.gov
Flow Chemistry SynthesisImproved safety, scalability, and reproducibility.Initial setup costs and specialized equipment.

Comprehensive Pharmacological Profiling on Novel Biological Targets

The pharmacological profile of this compound remains largely uncharacterized. The structural similarity to other pharmacologically active piperidine derivatives suggests a range of potential biological targets. For instance, the related compound, 4-(3,4-Dichlorophenoxy)piperidine hydrochloride, is utilized in research targeting neurological disorders. chemimpex.com

A comprehensive pharmacological profiling of this compound is a critical next step. This should involve screening against a broad panel of receptors, enzymes, and ion channels to identify potential biological activities.

Potential biological targets for investigation include:

Central Nervous System (CNS) Receptors: Given the activity of related compounds, screening against a panel of CNS targets, including dopamine (B1211576), serotonin (B10506), and opioid receptors, is warranted. nih.gov

Ion Channels: The dichlorophenoxy moiety may confer activity at various ion channels, such as sodium, potassium, and calcium channels.

Enzymes: A variety of enzymes, including kinases and proteases, could be potential targets.

Anticancer and Antimicrobial Activity: Many piperidine derivatives have shown promise as anticancer and antimicrobial agents. ijnrd.orgnih.govmdpi.com

Target Class Examples of Specific Targets Rationale
G-Protein Coupled Receptors (GPCRs)Dopamine (D2, D4), Serotonin (5-HT), Opioid (μ, κ, δ)Structural similarity to known CNS-active piperidines. nih.gov
Ion ChannelsVoltage-gated sodium and calcium channelsPotential for modulation of neuronal excitability.
EnzymesMonoamine Oxidase (MAO), Cyclooxygenase (COX)Broad therapeutic potential in neurological and inflammatory disorders.
Anticancer TargetsVarious kinases, tubulinPiperidine scaffold is present in many anticancer agents. nih.gov
Antimicrobial TargetsBacterial and fungal enzymesPotential for development of new anti-infective agents. mdpi.com

In-depth Mechanistic Investigations at the Molecular Level

Once a primary biological target has been identified through pharmacological profiling, in-depth mechanistic studies will be essential to understand how this compound exerts its effects at the molecular level. These investigations will provide the foundation for rational drug design and optimization.

Key mechanistic studies to be undertaken include:

Target Engagement Assays: Cellular thermal shift assays (CETSA) or radioligand binding assays can be used to confirm direct binding of the compound to the target protein in a cellular context.

Enzyme Kinetics: For enzymatic targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Downstream Signaling Pathway Analysis: Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the effects of the compound on downstream signaling pathways.

Electrophysiology: For ion channel targets, patch-clamp electrophysiology is the gold standard for characterizing the modulatory effects of the compound on channel gating and permeation.

Advanced Computational Design and Optimization Strategies for Derivations

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govnih.gov For this compound, computational approaches can be used to predict the binding mode at its biological target, identify key interactions, and guide the design of new derivatives with improved potency and selectivity.

Future computational research should focus on:

Homology Modeling: In the absence of an experimentally determined structure of the target protein, a homology model can be built based on the structures of related proteins.

Molecular Docking: Docking studies can be used to predict the binding pose of this compound and its derivatives within the active site of the target protein.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding pose and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of a series of derivatives with their biological activities, enabling the prediction of the activity of novel compounds.

Computational Method Application Expected Outcome
Molecular DockingPredict binding mode and affinity of derivatives.Prioritization of compounds for synthesis and testing.
Molecular DynamicsAssess stability of ligand-protein complex.Understanding of key binding interactions and conformational changes.
QSARCorrelate chemical structure with biological activity.Predictive model for designing more potent derivatives.
Free Energy Perturbation (FEP)Calculate relative binding affinities of derivatives.Accurate prediction of potency changes upon structural modification.

Exploration of Prodrug Strategies and Delivery Systems for Research Compounds

The physicochemical properties of a research compound, such as its solubility and membrane permeability, can significantly impact its utility in biological assays. orientjchem.org Prodrug strategies involve the chemical modification of a compound to improve its pharmaceutical properties, with the active compound being regenerated in vivo. google.comnih.gov

For this compound, the development of prodrugs could be a valuable strategy to enhance its aqueous solubility or ability to cross cellular membranes, thereby facilitating its in vitro and in vivo evaluation.

Potential prodrug strategies to be explored include:

Ester and Carbamate Prodrugs: The secondary amine of the piperidine ring can be derivatized as a carbamate, which can be designed to be cleaved by esterases to release the parent compound.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can dramatically increase the aqueous solubility of a compound. acs.org

Targeted Delivery Systems: Prodrugs can be designed to be selectively activated at the site of action, for example, by enzymes that are overexpressed in a particular tissue or cell type.

Prodrug Approach Target Property for Improvement Activation Mechanism
Carbamate ProdrugsMembrane PermeabilityEnzymatic (Esterases)
Phosphate EstersAqueous SolubilityEnzymatic (Phosphatases) acs.org
Amino Acid ConjugatesTransporter-mediated uptakeEnzymatic (Peptidases)
Bioprecursor ProdrugsSite-selective activationMetabolic activation

Q & A

Q. What are the key considerations for synthesizing 3-(3,4-Dichlorophenoxy)piperidine with high purity?

  • Methodological Answer : Synthesis requires careful selection of solvents (e.g., dichloromethane, amides, or cyclic ethers) and bases (e.g., NaOH or K₂CO₃) to facilitate hydrolysis and coupling reactions. For example, dichloromethane is effective for reactions involving phenoxy intermediates . Purification steps, such as washing with saturated NaCl solution, filtering, and drying under reduced pressure, are critical to achieving ≥98% purity. Impurity control (≤0.5% single impurity) can be ensured via recrystallization or column chromatography .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin/eyes immediately with water for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizers, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : Use a 2³ factorial design to evaluate variables like solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (25°C vs. 60°C), and base concentration (1M vs. 2M NaOH). Measure outcomes (yield, purity) via HPLC or GC-MS. Statistical analysis (ANOVA) identifies significant factors and interactions, enabling targeted optimization .

Q. How to address contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • NMR : Compare chemical shifts with NIST reference data for piperidine derivatives .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 291.79 for C₁₂H₁₈ClNO₃S analogs) .
  • XRD : Resolve ambiguities in stereochemistry by analyzing crystal structures of halogenated piperidines .

Q. What methodologies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :
  • In vitro assays : Test analogs (e.g., sulfonyl or methoxy substitutions) for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Molecular docking : Model interactions with target proteins (e.g., enzymes) using software like AutoDock Vina, focusing on halogen bonding and piperidine ring conformation .
  • ADMET profiling : Assess metabolic stability (CYP450 inhibition) and permeability (Caco-2 assays) to prioritize lead compounds .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields reported for this compound synthesis?

  • Methodological Answer :
  • Reproducibility checks : Verify stoichiometry (e.g., 1:1.2 molar ratio of piperidine to dichlorophenol) and reaction time (6–12 hours) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or oxidation byproducts) and adjust purification protocols .
  • Environmental controls : Monitor humidity (<30% RH) to prevent hydrolysis of sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dichlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dichlorophenoxy)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.